2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
BenchChem offers high-quality 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-4-23-16-10-9-13(11-17(16)26-12-20(2,3)19(23)25)22-18(24)14-7-5-6-8-15(14)21/h5-11H,4,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXOASCMBPPFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data to provide a comprehensive overview.
Molecular Characteristics
- IUPAC Name : 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Molecular Formula : C23H30BrN3O3
- Molecular Weight : 476.4 g/mol
- SMILES Notation : CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br
Structural Features
The compound features a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine structure. The presence of the bromine atom and ethyl group contributes to its unique chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:
- Inhibitory Effects on Kinases : Similar compounds have shown potency against kinases involved in inflammatory pathways. For instance, a related oxazepine derivative demonstrated an IC50 value of 1.0 nM for binding to RIPK1 kinase .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are being explored in ongoing clinical trials for conditions like ulcerative colitis and psoriasis .
Pharmacological Studies
Recent investigations have highlighted the following pharmacological activities:
- Anticancer Activity : In vitro studies indicate that derivatives of oxazepine compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways.
- Neuroprotective Effects : Some oxazepine derivatives have been shown to penetrate the blood-brain barrier effectively, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Certain structural analogs exhibit antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents.
Case Study 1: Inhibition of RIPK1 Kinase
A recent study characterized a derivative of the oxazepine scaffold that displayed significant inhibition of RIPK1 kinase activity. The study reported that this compound could effectively reduce necroptotic cell death in both mouse and human cells .
Clinical Trials Overview
Currently, the compound is undergoing evaluation in clinical trials targeting chronic immune inflammatory disorders. The trials aim to assess its safety profile and therapeutic efficacy in patients suffering from conditions such as:
- Active ulcerative colitis (NCT02903966)
- Psoriasis (NCT02776033)
These trials are crucial for establishing the compound's potential as a novel therapeutic agent.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
